REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][C:6]([C:9]#[C:10][CH2:11][CH2:12]OS(C)(=O)=O)=[CH:5][CH:4]=1.[Na+].[I-:21]>CC(=O)CC>[I:21][CH2:12][CH2:11][C:10]#[C:9][C:6]1[CH:7]=[CH:8][C:3]([C:2]([F:19])([F:18])[F:1])=[CH:4][CH:5]=1 |f:1.2|
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Name
|
methanesulfonic acid 4-(4-trifluoromethyl-phenyl)-but-3-ynyl ester
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Quantity
|
3.16 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C#CCCOS(=O)(=O)C)(F)F
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Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
ether was added
|
Type
|
FILTRATION
|
Details
|
the suspension was filtrated
|
Type
|
CUSTOM
|
Details
|
Evaporation of the organic phase
|
Name
|
|
Type
|
product
|
Smiles
|
ICCC#CC1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |